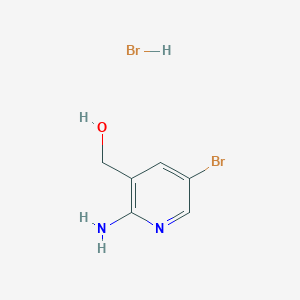

2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide

Beschreibung

BenchChem offers high-quality 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2-amino-5-bromopyridin-3-yl)methanol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O.BrH/c7-5-1-4(3-10)6(8)9-2-5;/h1-2,10H,3H2,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPYQOTWDYNOCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)N)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657326 | |

| Record name | (2-Amino-5-bromopyridin-3-yl)methanol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443956-55-6 | |

| Record name | (2-Amino-5-bromopyridin-3-yl)methanol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide, a key intermediate in pharmaceutical and chemical research. The document details a robust and efficient synthetic protocol, explores the underlying reaction mechanisms, and offers insights into process optimization and safety considerations. The primary focus is on the direct bromination of 2-amino-3-(hydroxymethyl)pyridine, a method noted for its high yield and operational simplicity. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis of pyridine derivatives and the development of novel therapeutics.

Introduction: Significance of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Substituted pyridines are a cornerstone of modern medicinal chemistry, with their structural motifs present in a wide array of therapeutic agents. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, in particular, serves as a crucial building block for the synthesis of complex molecules, including tyrosine kinase inhibitors used in cancer chemotherapy.[1] Its trifunctional nature—an amino group, a bromine atom, and a hydroxymethyl group—offers versatile handles for further chemical modifications, making it a valuable intermediate in drug discovery and development. The hydrobromide salt form enhances the compound's stability and handling properties.

Synthetic Strategies: A Comparative Analysis

Two principal synthetic routes to 2-Amino-5-bromo-3-(hydroxymethyl)pyridine are prevalent in the literature. This guide will focus on the more direct and efficient method while also providing an overview of an alternative, multi-step approach for a comprehensive understanding.

Recommended Route: Direct Bromination of 2-amino-3-(hydroxymethyl)pyridine

This approach stands out for its atom economy and high yield. The synthesis involves the direct electrophilic bromination of commercially available 2-amino-3-(hydroxymethyl)pyridine.

Detailed Experimental Protocol: Direct Bromination

This section provides a step-by-step methodology for the synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, followed by its conversion to the hydrobromide salt.

Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-amino-3-(hydroxymethyl)pyridine | 124.14 | 19.6 g | 157.8 mmol |

| Bromine | 159.81 | 8.4 mL (26.8 g) | 167.7 mmol |

| Acetic Acid | 60.05 | 350 mL | - |

| Saturated Potassium Carbonate Solution | - | 300 mL | - |

| Ethyl Acetate | 88.11 | 600 mL | - |

| Saturated Sodium Chloride Solution | - | 200 mL | - |

| Sodium Sulfate | 142.04 | As needed | - |

| Pentane | 72.15 | As needed | - |

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a solution of 2-amino-3-(hydroxymethyl)pyridine (19.6 g, 157.8 mmol) in acetic acid (350 mL) is prepared in a suitable reaction flask equipped with a magnetic stirrer and a dropping funnel.[2]

-

Bromination: Bromine (8.4 mL, 167.7 mmol) is added dropwise to the solution over a period of 1 hour at room temperature.[2] The reaction mixture is then stirred overnight.

-

Work-up: The reaction mixture is concentrated to dryness under reduced pressure. The resulting residue is partitioned between a saturated solution of potassium carbonate (300 mL) and ethyl acetate (200 mL).[2]

-

Extraction: The aqueous layer is separated and extracted with ethyl acetate (2 x 200 mL).[2]

-

Washing and Drying: The combined organic phases are washed with a saturated solution of sodium chloride (200 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to dryness.[2]

-

Purification: The crude product is triturated in pentane to yield the title product as a yellow solid (27.0 g, 84% yield).[2]

Formation of the Hydrobromide Salt

Procedure:

-

Dissolve the purified 2-Amino-5-bromo-3-(hydroxymethyl)pyridine in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).

-

Slowly add a stoichiometric amount of hydrobromic acid (48% aqueous solution or HBr in acetic acid) with stirring.

-

The hydrobromide salt will precipitate out of the solution. The precipitation can be aided by cooling the mixture in an ice bath.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mechanistic Insights and Process Logic

The direct bromination of 2-amino-3-(hydroxymethyl)pyridine is an electrophilic aromatic substitution reaction. The pyridine ring is activated towards electrophilic attack by the electron-donating amino group.

The Role of the Amino Group

The amino group at the 2-position is a powerful activating group, directing the incoming electrophile (bromine) to the ortho and para positions. In this case, the 5-position (para to the amino group) is sterically accessible and electronically favored for substitution.

Choice of Solvent and Reagents

-

Acetic Acid: Serves as a polar protic solvent that can solvate the reactants and the intermediate species.

-

Bromine: The elemental form of bromine is a suitable brominating agent for activated aromatic rings.

-

Potassium Carbonate: Used during the work-up to neutralize the acidic reaction mixture and any remaining hydrobromic acid, facilitating the extraction of the free base into the organic solvent.

Alternative Synthetic Approach: A Multi-step Route

An alternative, though less direct, pathway to the target molecule involves the initial synthesis of 2-amino-5-bromopyridine, followed by functionalization at the 3-position.

Synthesis of 2-Amino-5-bromopyridine

This intermediate can be prepared by the bromination of 2-aminopyridine.[3][4] Various methods exist, including the use of bromine in acetic acid or N-bromosuccinimide (NBS) as the brominating agent.[1][5] The amino group can be acylated to prevent side reactions and improve the yield and purity of the 5-bromo isomer.[4][6]

Introduction of the Hydroxymethyl Group

Subsequent steps would involve the introduction of a formyl or carboxyl group at the 3-position of 2-amino-5-bromopyridine, followed by reduction to the hydroxymethyl group. This multi-step process is generally more laborious and may result in a lower overall yield compared to the direct bromination route.

Visualization of the Synthetic Pathway

The following diagram illustrates the direct synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine.

Sources

- 1. ijssst.info [ijssst.info]

- 2. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine | 335031-01-1 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide chemical properties

An In-Depth Technical Guide to 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide, a key heterocyclic building block in modern medicinal chemistry. The document delineates its physicochemical properties, spectroscopic characteristics, chemical reactivity, and established synthetic routes. A central focus is placed on its critical role as a pharmaceutical intermediate, exemplified by its application in the synthesis of Lorlatinib, a third-generation ALK inhibitor. This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the compound's utility and handling.

Introduction and Strategic Importance

2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide (CAS No. 443956-55-6) is a highly functionalized pyridine derivative. Its structure incorporates three distinct reactive centers: a nucleophilic amino group, a versatile brominated site for cross-coupling reactions, and a primary alcohol amenable to further modification. This trifecta of functionality makes it an exceptionally valuable intermediate in the construction of complex molecular architectures.

Its primary significance lies in its application as a key starting material in the synthesis of advanced pharmaceutical agents.[1] Notably, the free base form of this compound, 2-amino-5-bromo-3-(hydroxymethyl)pyridine, is a documented intermediate in the synthesis of Lorlatinib.[2] Lorlatinib is a potent, third-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of specific types of non-small cell lung cancer (NSCLC), highlighting the industrial and therapeutic relevance of this chemical entity.[2] This guide will explore the properties that make it a cornerstone reagent for such sophisticated synthetic endeavors.

Physicochemical and Structural Properties

The hydrobromide salt form enhances the compound's stability and can improve its handling characteristics compared to the free base. A summary of its core properties is presented below.

| Property | Data | Source(s) |

| IUPAC Name | (2-Amino-5-bromopyridin-3-yl)methanol hydrobromide | - |

| CAS Number | 443956-55-6 | [3] |

| Molecular Formula | C₆H₈Br₂N₂O | - |

| Molecular Weight | 283.95 g/mol | - |

| Appearance | Solid (based on related compounds) | [4] |

| Free Base CAS No. | 335031-01-1 | [1][4][5] |

| Free Base Formula | C₆H₇BrN₂O | [4][5] |

| Free Base M.W. | 203.04 g/mol | [5] |

Chemical Structure

The molecule consists of a pyridine ring substituted at the 2, 3, and 5 positions. The hydrobromide salt is formed by the protonation of one of the basic nitrogen atoms, typically the more basic pyridine ring nitrogen, by hydrobromic acid. This salt formation increases polarity and often enhances solubility in protic solvents.

Solubility and Storage

-

Solubility : As an ionic salt, it is expected to have higher solubility in polar solvents such as water, methanol, and DMSO compared to its free base. The free base is soluble in ethyl acetate.[1]

-

Storage : For optimal stability, the compound should be stored in a cool, dark, and dry place under an inert atmosphere.[5] Recommended storage conditions are often refrigerated (2-8°C) in a tightly sealed container to prevent degradation from moisture and air.[5][6]

Spectroscopic Profile (Expected Characteristics)

-

¹H NMR Spectroscopy : In a solvent like DMSO-d₆, one would expect to see distinct signals for the two aromatic protons on the pyridine ring, a singlet or broad singlet for the -CH₂OH group, a triplet for the hydroxyl proton, and a broad singlet for the -NH₂ protons. The protonation of the pyridine ring would cause a downfield shift of the aromatic protons compared to the free base.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by broad absorption bands in the 3200-3400 cm⁻¹ region corresponding to O-H and N-H stretching vibrations. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹.[7] The C-Br stretch typically appears in the fingerprint region below 600 cm⁻¹.

-

Mass Spectrometry (MS) : Analysis of the free base would show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom.

Chemical Reactivity and Synthetic Pathways

The synthetic versatility of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine stems from its distinct functional groups, which can be addressed with high selectivity.

Key Reactive Sites

The diagram below illustrates the principal sites for chemical modification.

Caption: Key reactive sites on the 2-Amino-5-bromo-3-(hydroxymethyl)pyridine molecule.

Synthesis Protocol

The free base is commonly synthesized via the direct bromination of 2-Amino-3-(hydroxymethyl)pyridine.[1] The subsequent conversion to the hydrobromide salt is a standard acid-base reaction.

Step 1: Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine (Free Base) [1]

-

Dissolution : Dissolve 2-amino-3-(hydroxymethyl)pyridine (1.0 eq) in glacial acetic acid at room temperature.

-

Bromination : Add a solution of bromine (1.2 eq) in acetic acid dropwise over 1 hour, maintaining the temperature.

-

Reaction : Stir the reaction mixture overnight at room temperature.

-

Work-up : Concentrate the mixture to dryness. Partition the residue between a saturated aqueous solution of potassium carbonate and ethyl acetate.

-

Extraction : Separate the aqueous layer and extract it twice more with ethyl acetate.

-

Purification : Combine the organic phases, wash with brine, dry over sodium sulfate, filter, and concentrate to yield the product, which can be further purified by trituration in pentane or recrystallization.[1]

Step 2: Formation of the Hydrobromide Salt

-

Dissolution : Dissolve the purified free base in a suitable solvent, such as isopropanol or diethyl ether.

-

Acidification : Add a solution of hydrobromic acid (1.0-1.1 eq), either in acetic acid or as an aqueous solution, dropwise with stirring.

-

Precipitation : The hydrobromide salt will typically precipitate out of the solution.

-

Isolation : Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Caption: Synthetic workflow for 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide.

Application in Drug Development: The Lorlatinib Case Study

A prominent application demonstrating the compound's utility is in the total synthesis of Lorlatinib.[2] In this pathway, the free base, 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, serves as a critical coupling partner in a Suzuki-Miyaura reaction. The bromine atom on the pyridine ring is strategically replaced by a more complex moiety, forming a key C-C bond that builds the core scaffold of the final drug molecule.

This reaction exemplifies the importance of the bromo-substituent, which acts as a versatile chemical handle for palladium-catalyzed cross-coupling, a cornerstone of modern pharmaceutical synthesis.

Caption: Role of the compound in the synthesis of Lorlatinib via Suzuki-Miyaura coupling.

Safety and Handling

Proper handling is essential due to the potential hazards associated with substituted pyridines and brominated aromatic compounds. The following information is based on data for closely related structures and general laboratory safety principles.[6][8]

| Hazard Category | GHS Classification (Anticipated) | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[8] | Do not eat, drink, or smoke when using. Avoid breathing dust. Use only in a well-ventilated area.[6] |

| Skin Irritation | Causes skin irritation. May cause an allergic skin reaction.[8] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[6] |

| Eye Irritation | Causes serious eye irritation. | Wear safety glasses or chemical goggles. If in eyes, rinse cautiously with water for several minutes.[6] |

Personal Protective Equipment (PPE)

-

Eye Protection : Chemical safety goggles or a face shield.[6]

-

Hand Protection : Chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection : Lab coat and appropriate protective clothing.[6]

Spill and Disposal

-

Minor Spills : Remove ignition sources. Carefully sweep up solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[9]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][10]

Conclusion

2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide is more than a simple chemical; it is an enabling tool for advanced organic synthesis. Its well-defined structure, predictable reactivity, and strategic importance in the synthesis of life-saving medicines like Lorlatinib underscore its value to the scientific community. This guide provides the foundational knowledge required for researchers to confidently and safely utilize this versatile building block in their pursuit of novel chemical entities.

References

-

PubChem. 2-Amino-5-bromo-3-hydroxypyridine Hazard Summary. National Center for Biotechnology Information. [Link]

-

Lead Sciences. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. [Link]

-

Organic Syntheses. 2,3-diaminopyridine. [Link]

-

PrepChem.com. Synthesis of 2-amino-3-hydroxy-5-bromopyridine. [Link]

-

ResearchGate. Synthesis of 2-Amino-5-bromopyridine. (2025-08-06). [Link]

-

ResearchGate. Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. [Link]

-

NIST WebBook. 2-Amino-5-bromo-3-nitropyridine. [Link]

-

Sanchemy. 2-amino-5-bromo Pyridine Exporter, Supplier from Thane. [Link]

-

Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. (2013). [Link]

Sources

- 1. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine | 335031-01-1 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. 443956-55-6|2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide|BLD Pharm [bldpharm.com]

- 4. 2-Amino-5-Bromo-3-(Hydroxymethyl)Pyridine | CymitQuimica [cymitquimica.com]

- 5. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine - Lead Sciences [lead-sciences.com]

- 6. fishersci.com [fishersci.com]

- 7. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 8. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Amino-5-bromo-3-(hydroxymethyl)pyridine (CAS 335031-01-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

2-Amino-5-bromo-3-(hydroxymethyl)pyridine, registered under CAS number 335031-01-1, is a substituted pyridine derivative that has emerged as a critical intermediate in the synthesis of complex heterocyclic molecules.[1] While extensive research into the intrinsic biological activity of this compound is not publicly available, its significance lies in its role as a versatile scaffold for the construction of potent and selective modulators of high-value biological targets. This guide provides a comprehensive overview of its chemical and physical properties, a detailed methodology for its synthesis and characterization, and an exploration of its application in the development of targeted therapeutics, particularly in the fields of oncology and inflammatory diseases.

The strategic placement of an amino group, a bromine atom, and a hydroxymethyl group on the pyridine ring provides multiple reactive handles for medicinal chemists to elaborate upon. This unique substitution pattern allows for the regioselective introduction of various functionalities, making it an ideal starting material for the synthesis of compound libraries for lead discovery and optimization. This guide will delve into the practical aspects of working with this compound, offering insights grounded in established chemical principles and supported by literature precedents.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting. The key properties of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 335031-01-1 | [2][3] |

| Chemical Name | 2-Amino-5-bromo-3-(hydroxymethyl)pyridine | [2][3] |

| Molecular Formula | C₆H₇BrN₂O | [2][3] |

| Molecular Weight | 203.04 g/mol | [2][3] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 137-140 °C | [1] |

| Boiling Point | 343.5 °C at 760 mmHg (Predicted) | [1] |

| Solubility | Soluble in methanol, ethyl acetate, and acetone. | [1] |

Safety and Handling: 2-Amino-5-bromo-3-(hydroxymethyl)pyridine is classified as an irritant.[4] Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine is typically achieved through the electrophilic bromination of 2-amino-3-(hydroxymethyl)pyridine.[1] The following protocol provides a detailed, self-validating methodology for its preparation and purification.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-3-(hydroxymethyl)pyridine (1.0 equivalent) in glacial acetic acid.

-

Bromination: While stirring at room temperature, add a solution of bromine (1.2 equivalents) in glacial acetic acid dropwise to the reaction mixture over a period of 1 hour. The causality behind the slow, dropwise addition is to maintain control over the exothermic reaction and to minimize the formation of over-brominated side products.

-

Reaction Monitoring: Allow the reaction to stir overnight at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes) to confirm the consumption of the starting material.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetic acid.

-

Extraction: Partition the residue between a saturated aqueous solution of potassium carbonate and ethyl acetate. The use of a weak base like potassium carbonate is crucial to neutralize any remaining acetic acid and to deprotonate the product, facilitating its extraction into the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with a saturated solution of sodium chloride (brine). This step helps to remove any residual water from the organic phase. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

-

Trituration: Triturate the crude solid residue with pentane. This process helps to remove non-polar impurities, leaving the more polar product as a solid.

-

Filtration: Collect the solid product by vacuum filtration and wash with a small amount of cold pentane.

-

Drying: Dry the purified product under vacuum to obtain 2-Amino-5-bromo-3-(hydroxymethyl)pyridine as a yellow solid.[1]

Sources

- 1. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine | 335031-01-1 [chemicalbook.com]

- 2. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine - Lead Sciences [lead-sciences.com]

- 3. 2-Amino-5-Bromo-3-(Hydroxymethyl)Pyridine | CymitQuimica [cymitquimica.com]

- 4. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Amino-5-bromo-3-(hydroxymethyl)pyridine free base vs hydrobromide salt

An In-depth Technical Guide to 2-Amino-5-bromo-3-(hydroxymethyl)pyridine: Free Base vs. Hydrobromide Salt

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, comparing its free base form with its hydrobromide salt. In drug discovery and development, the selection of the appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that significantly impacts the compound's physicochemical properties, bioavailability, and stability. This document offers an in-depth examination of the key differences between the free base and the hydrobromide salt of this important pyridine derivative, providing researchers and drug development professionals with the foundational knowledge to make informed decisions in their work. We will explore the synthesis, physicochemical properties, and practical handling considerations for both forms, supplemented with detailed experimental protocols for their characterization.

Introduction: The Critical Role of Salt Form Selection

2-Amino-5-bromo-3-(hydroxymethyl)pyridine is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of biologically active molecules.[1] Its structure, featuring a pyridine ring substituted with amino, bromo, and hydroxymethyl groups, offers multiple points for chemical modification, making it a valuable intermediate in drug discovery programs.

The decision to use a compound in its free base form or as a salt is a pivotal step in the drug development process. While the free base is the parent molecule, its salt form, in this case, the hydrobromide, can offer significant advantages in terms of solubility, stability, and ease of handling. This guide will dissect these differences, providing a clear rationale for choosing one form over the other based on specific experimental and developmental needs.

Physicochemical Properties: A Tale of Two Forms

The fundamental differences between the free base and its hydrobromide salt stem from the protonation of the basic amino group on the pyridine ring. This seemingly minor chemical modification leads to a cascade of changes in the molecule's physical and chemical properties.

A Comparative Overview

| Property | 2-Amino-5-bromo-3-(hydroxymethyl)pyridine Free Base | 2-Amino-5-bromo-3-(hydroxymethyl)pyridine Hydrobromide Salt (Predicted) | Rationale for Prediction |

| Molecular Formula | C6H7BrN2O[2] | C6H8Br2N2O | Addition of HBr |

| Molecular Weight | 203.04 g/mol [2] | 283.95 g/mol | Addition of HBr (80.91 g/mol ) |

| Appearance | Yellow solid[3] | Crystalline solid | Salt formation often leads to a more crystalline and stable solid form. |

| Melting Point | Not consistently reported, but expected to be lower than the salt. | Expected to be higher than the free base. | The ionic nature of the salt leads to a stronger crystal lattice and thus a higher melting point. |

| Solubility in Water | Low | High | The ionic nature of the hydrobromide salt allows it to readily dissolve in polar solvents like water. |

| Solubility in Organic Solvents | Generally soluble in polar organic solvents like ethyl acetate[3] and DMSO. | Lower solubility in non-polar organic solvents compared to the free base. | The increased polarity of the salt form reduces its affinity for non-polar solvents. |

| pKa (of the conjugate acid) | The basicity of aminopyridines is influenced by the position of the amino group.[4] For a 2-aminopyridine, the pKa is typically around 6.8.[4] | Not applicable (it is the conjugate acid). | The salt is the protonated form. |

| Hygroscopicity | Lower | Potentially higher | Salts, especially those that are highly water-soluble, can be more hygroscopic. |

| Chemical Stability | Susceptible to oxidation at the amino group.[5] | More stable towards oxidation.[5] | Protonation of the amino group's lone pair of electrons reduces their availability for oxidative reactions.[5] |

The Equilibrium in Solution

The free base and its hydrobromide salt exist in a dynamic equilibrium in aqueous solution, governed by the pH of the medium. This relationship is fundamental to understanding the behavior of the compound in biological systems.

Figure 1: Chemical equilibrium between the free base and its hydrobromide salt.

Synthesis and Preparation

Synthesis of the Free Base

The synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine free base is typically achieved through the bromination of 2-amino-3-(hydroxymethyl)pyridine.

Protocol 1: Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine Free Base [3]

-

Dissolution: Dissolve 2-amino-3-(hydroxymethyl)pyridine in acetic acid at room temperature.

-

Bromination: Add bromine dropwise to the solution over a period of one hour. The reaction is typically stirred overnight to ensure completion.

-

Work-up:

-

Concentrate the reaction mixture to dryness.

-

Partition the residue between a saturated solution of potassium carbonate and ethyl acetate. This step neutralizes the excess acid and moves the free base into the organic layer.

-

Separate the aqueous layer and extract it multiple times with ethyl acetate to maximize the yield.

-

-

Purification:

-

Combine the organic phases and wash with a saturated solution of sodium chloride (brine) to remove any remaining aqueous impurities.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to dryness.

-

Triturate the residue with pentane to precipitate the product, which is then collected as a yellow solid.

-

Preparation of the Hydrobromide Salt

The hydrobromide salt can be readily prepared from the free base by treatment with hydrobromic acid.

Protocol 2: Preparation of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine Hydrobromide Salt

-

Dissolution: Dissolve the purified free base in a suitable organic solvent, such as isopropanol or ethanol.

-

Acidification: Slowly add a stoichiometric amount of hydrobromic acid (typically a 48% aqueous solution or HBr in acetic acid) to the solution with stirring.

-

Precipitation: The hydrobromide salt will precipitate out of the solution. The precipitation can often be enhanced by cooling the mixture in an ice bath.

-

Isolation and Drying:

-

Collect the precipitated solid by filtration.

-

Wash the solid with a small amount of cold solvent to remove any unreacted starting material or excess acid.

-

Dry the salt under vacuum to remove any residual solvent.

-

Experimental Characterization and Handling

To make an informed decision between the free base and the hydrobromide salt, a thorough experimental characterization is essential. The following section outlines key experimental workflows.

Workflow for Comparative Analysis

Figure 2: Experimental workflow for comparing the free base and hydrobromide salt.

Protocol for Solubility Determination

Objective: To quantitatively determine the solubility of the free base and hydrobromide salt in various solvents.

Materials:

-

2-Amino-5-bromo-3-(hydroxymethyl)pyridine free base

-

2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide salt

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, isopropanol, dichloromethane, toluene)

-

HPLC with a suitable column and detector

-

Analytical balance

-

Thermostatically controlled shaker

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of a known concentration for each compound in a solvent in which it is freely soluble (e.g., DMSO). This will be used to generate a calibration curve.

-

Calibration Curve: Prepare a series of dilutions from the stock solution and inject them into the HPLC to generate a standard curve of peak area versus concentration.

-

Equilibrium Solubility Measurement:

-

Add an excess amount of the solid compound to a known volume of each test solvent in a vial.

-

Seal the vials and place them in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After the incubation period, visually inspect the vials to ensure that excess solid is still present.

-

Filter the samples through a 0.45 µm filter to remove the undissolved solid.

-

Dilute the filtrate with a suitable solvent and analyze by HPLC.

-

-

Data Analysis:

-

Use the calibration curve to determine the concentration of the dissolved compound in the filtrate.

-

Express the solubility in units such as mg/mL or µg/mL.

-

Protocol for Stability Assessment (Forced Degradation)

Objective: To compare the chemical stability of the free base and the hydrobromide salt under various stress conditions.

Materials:

-

Solutions of the free base and hydrobromide salt in a suitable solvent system.

-

Acidic solution (e.g., 0.1 M HCl)

-

Basic solution (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H2O2)

-

High-intensity light source (photostability chamber)

-

Oven for thermal stress

Procedure:

-

Sample Preparation: Prepare solutions of both the free base and the hydrobromide salt at a known concentration.

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic: Add the acidic solution and incubate at a set temperature (e.g., 60 °C).

-

Basic: Add the basic solution and incubate at a set temperature.

-

Oxidative: Add the oxidizing agent and incubate at room temperature.

-

Thermal: Place the solutions in an oven at an elevated temperature (e.g., 80 °C).

-

Photolytic: Expose the solutions to a high-intensity light source.

-

-

Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by HPLC, monitoring for the appearance of degradation products and the decrease in the peak area of the parent compound.

-

Data Analysis: Compare the percentage of degradation for the free base and the hydrobromide salt under each stress condition. The hydrobromide salt is expected to show significantly less degradation, particularly under oxidative conditions.[5]

Implications for Drug Development and Research

The choice between the free base and the hydrobromide salt has significant downstream implications:

-

Medicinal Chemistry: For initial screening and in vitro assays, the free base is often used due to its better solubility in organic solvents commonly used for compound storage and handling (e.g., DMSO). However, if a compound is intended for in vivo studies, early consideration of a salt form is crucial for achieving adequate exposure.

-

Formulation Development: The enhanced aqueous solubility and potentially higher stability of the hydrobromide salt make it a more attractive candidate for oral and parenteral formulations. The higher melting point of the salt may also be advantageous for solid dosage form manufacturing.

-

Process Chemistry: The crystalline nature of the hydrobromide salt can facilitate purification by recrystallization, potentially leading to a higher purity final product. However, the corrosive nature of hydrobromic acid may require special handling and equipment considerations.

Conclusion

The selection of the appropriate form of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine—the free base or the hydrobromide salt—is a critical decision that should be guided by the specific application. The free base offers advantages in terms of its solubility in organic solvents, making it suitable for many laboratory-scale synthetic and screening applications. In contrast, the hydrobromide salt, with its predicted superior aqueous solubility, stability, and crystallinity, is often the preferred form for in vivo studies and for development as a pharmaceutical product. A thorough understanding of the trade-offs between these two forms, supported by robust experimental characterization, is paramount for the successful progression of research and development projects involving this important chemical entity.

References

-

PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]

-

The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. (n.d.). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

Lead Sciences. (n.d.). 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. Retrieved from [Link]

- Yakubu, M. K., & Adebayo, J. O. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry & Chemical Technology, 15(3), 345-353.

-

Ivy Fine Chemicals. (n.d.). 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. Retrieved from [Link]

-

Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

-

Sanchemy. (n.d.). 2-amino-5-bromo Pyridine Exporter, Supplier from Thane. Retrieved from [Link]

- Studer, A., & Tuttle, T. (2014). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters, 17(1), 124-127.

-

Chemistry Stack Exchange. (2019). Comparing basic strength order of amines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide (CAS 443956-55-6), a key intermediate in pharmaceutical synthesis.[1][2] Given the limited availability of public data on its solubility, this document focuses on the foundational principles and detailed methodologies for its empirical determination. The protocols outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for drug development and formulation.

Introduction to 2-Amino-5-bromo-3-(hydroxymethyl)pyridine Hydrobromide

2-Amino-5-bromo-3-(hydroxymethyl)pyridine and its hydrobromide salt are heterocyclic organic compounds that serve as important building blocks in the synthesis of various pharmaceutical agents. Understanding the solubility of the hydrobromide salt is paramount for its effective use in subsequent synthetic steps and for the formulation of any potential active pharmaceutical ingredient (API).

Physicochemical Properties

A thorough understanding of the compound's physical and chemical characteristics is the first step in any solubility study.

| Property | Value | Source |

| Chemical Name | 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide | N/A |

| CAS Number | 443956-55-6 | [1] |

| Molecular Formula (Free Base) | C₆H₇BrN₂O | [3][4] |

| Molecular Weight (Free Base) | 203.04 g/mol | [3] |

| Appearance | Typically a solid | [3] |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C | [4] |

Note: The molecular weight of the hydrobromide salt will be higher than the free base due to the addition of hydrobromic acid.

The Importance of Solubility in Drug Development

Solubility is a critical physicochemical property that influences a drug's bioavailability, manufacturability, and therapeutic efficacy. Poor solubility can lead to challenges in formulation, absorption, and achieving desired therapeutic concentrations. Therefore, a comprehensive understanding of the solubility of a pharmaceutical intermediate is essential for successful drug development.

Theoretical Principles of Solubility

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. For an ionizable compound like 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide, solubility is significantly influenced by the pH of the medium.

pH-Dependent Solubility of Pyridine Derivatives

Experimental Determination of Solubility

Due to the lack of published quantitative solubility data for 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide, this section provides detailed protocols for its empirical determination. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.

Thermodynamic Solubility Determination: The Shake-Flask Method

This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide into a series of clear glass vials. "Excess" means that undissolved solid should be visible at the end of the experiment.

-

Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO) to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium. This is typically 24 to 72 hours. A time-course study can be performed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 or 0.45 µm syringe filter. This step is crucial to prevent solid particles from interfering with the analysis.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Analytical Method for Quantification

A robust and validated analytical method is essential for accurate solubility determination. HPLC-UV is a common and reliable technique for this purpose.

While a specific method for the hydrobromide salt is not published, a method for a similar compound, 2-Amino-5-bromo-3-methylpyridine, can be adapted.[5]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid for MS compatibility or 0.1% phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined by running a UV scan of the compound. A wavelength of maximum absorbance should be chosen.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30°C.

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

Data Presentation and Interpretation

The experimentally determined solubility values should be tabulated for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |

| Water | 25 | Experimental Value | Experimental Value |

| PBS (pH 7.4) | 25 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| Methanol | 25 | Experimental Value | Experimental Value |

| DMSO | 25 | Experimental Value | Experimental Value |

Safety and Handling

While a specific Safety Data Sheet (SDS) for the hydrobromide salt was not found, information for related compounds suggests that appropriate safety precautions should be taken. Pyridine derivatives can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[6] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All work should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide. By following the detailed protocols for the shake-flask method and employing a validated HPLC-UV analytical technique, researchers can generate the reliable solubility data necessary to advance their research and development activities. The principles and methodologies described herein are fundamental to the successful characterization of pharmaceutical intermediates and are applicable to a wide range of compounds.

References

-

SIELC Technologies. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Available from: [Link]

-

Lead Sciences. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. Available from: [Link]

-

RSC Publishing. Analytical Methods. Available from: [Link]

-

Solubility of Things. Pyridine. Available from: [Link]

-

PubChem. 2-Amino-5-bromo-3-hydroxypyridine. Available from: [Link]

-

Pharmaffiliates. 335031-01-1| Chemical Name : 2-Amino-5-bromo-3-pyridinemethanol. Available from: [Link]

-

ResearchGate. Observed and calculated IR spectrum of 2-amino-5-.... Available from: [Link]

-

PubChem. Pyridine. Available from: [Link]

-

ResearchGate. Pyridine and Pyridine Derivatives. Available from: [Link]

-

Current Pharmaceutical Analysis. Available from: [Link]

-

ResearchGate. C–H···π interactions increase pyridinium solubility by disrupting ionic.... Available from: [Link]

-

NIST WebBook. 2-Amino-5-bromo-3-nitropyridine. Available from: [Link]

-

Wikipedia. Pyridine. Available from: [Link]

-

ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. Available from: [Link]

-

MDPI. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Available from: [Link]

Sources

- 1. 443956-55-6|2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide|BLD Pharm [bldpharm.com]

- 2. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine | 335031-01-1 [chemicalbook.com]

- 3. 2-Amino-5-Bromo-3-(Hydroxymethyl)Pyridine | CymitQuimica [cymitquimica.com]

- 4. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine - Lead Sciences [lead-sciences.com]

- 5. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safe Handling of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in laboratory and drug development settings. It is not a substitute for a substance-specific Safety Data Sheet (SDS), which should always be consulted prior to handling. All procedures must be conducted in compliance with institutional and regulatory standards.

Introduction: Understanding the Molecule

2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide is a substituted pyridine derivative. As a functionalized heterocyclic compound, it serves as a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates three key features that dictate its reactivity and safety profile: an aminopyridine core, a bromine substituent, and a hydrobromide salt form.

-

Aminopyridine Core: The aminopyridine scaffold is prevalent in many pharmaceutical agents.[1] This class of compounds is known for its biological activity, but also for its potential toxicity. Aminopyridines can be readily absorbed through the skin and gastrointestinal tract, distributing widely in the body, including the brain.[2] Their acute toxicity is a significant concern, with some aminopyridines known to act as potassium channel blockers, potentially leading to convulsions or seizures.[2][3]

-

Brominated Aromatic System: The presence of a bromine atom on the pyridine ring places this compound in the category of halogenated organics.[4] Organobromine compounds have a history of environmental and health impacts, necessitating careful handling and disposal.[5][6] Bromination can alter the electronic properties and metabolic fate of the parent molecule.

-

Hydrobromide Salt: The hydrobromide salt form generally enhances the compound's stability and solubility in aqueous media compared to the free base. However, it also introduces the hazards associated with hydrobromic acid, namely corrosivity.[7][8] Care must be taken to use corrosion-resistant equipment and avoid conditions that could liberate hydrogen bromide gas.[9]

This guide synthesizes these structural considerations with established safety protocols to provide a comprehensive framework for the safe utilization of this reagent in a research and development context.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. The primary hazards associated with 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide are summarized below.

Toxicological Profile

While specific toxicological data for this exact compound is limited, the known hazards of its constituent parts provide a strong basis for a conservative safety approach.

| Hazard Class | Anticipated Effects & Rationale | GHS Hazard Statements (Typical) |

| Acute Toxicity | Based on the aminopyridine class, the compound should be considered toxic by all routes of exposure: oral, dermal, and inhalation.[2][10] Aminopyridines can cause severe systemic effects, including neurotoxicity.[3][11] | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |

| Skin Corrosion / Irritation | The hydrobromide salt imparts acidic and corrosive properties.[8] The parent pyridine structure can also cause skin irritation.[12] Prolonged contact may lead to chemical burns. | H314: Causes severe skin burns and eye damage. OR H315: Causes skin irritation. |

| Serious Eye Damage / Irritation | As a corrosive and irritating solid, dust particles can cause severe eye damage.[13][14] Immediate and thorough irrigation is critical upon exposure. | H318: Causes serious eye damage. OR H319: Causes serious eye irritation. |

| Respiratory Irritation | Inhalation of dust may cause irritation to the respiratory tract.[8][14] | H335: May cause respiratory irritation. |

GHS classifications are extrapolated from similar compounds and should be confirmed with the supplier-specific SDS.

Physicochemical Hazards

-

Decomposition: When heated to decomposition, pyridine derivatives can emit highly toxic fumes of nitrogen oxides (NOx).[10] The presence of bromine and hydrogen bromide means that hazardous combustion byproducts like hydrogen bromide and bromine gas can also be released.[13]

-

Reactivity: The compound is incompatible with strong oxidizing agents.[15] The hydrobromide salt can react with bases to liberate the free base form and with strong acids to potentially release hydrogen bromide gas. It may also be corrosive to metals.[8]

Section 2: Safe Handling and Engineering Controls

Adherence to stringent handling protocols is mandatory to minimize exposure risk. The following workflow outlines the critical control points for manipulating this compound.

Workflow for Safe Handling

Caption: Workflow for handling 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide.

Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[16][17]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[17]

-

Safety Shower & Eyewash Station: An accessible and tested safety shower and eyewash station are mandatory in the immediate work area.[8]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to create a barrier against all potential routes of exposure.

| Protection Type | Specific Recommendations | Rationale |

| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Avoid latex.[16][18] Check manufacturer's breakthrough time data. | Provides a barrier against dermal absorption, which is a significant risk for aminopyridines.[2] |

| Eye/Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[8][16] | Protects against dust particles and splashes that can cause severe eye damage. |

| Skin/Body Protection | A chemical-resistant lab coat, fully buttoned. Ensure clothing covers all exposed skin. | Prevents incidental skin contact with the solid or solutions. |

| Respiratory Protection | Not typically required if work is conducted within a certified fume hood. If a hood is unavailable or fails, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases would be necessary for emergency response. | The primary engineering control (fume hood) is designed to prevent the need for respiratory protection. |

Section 3: Experimental Protocols - Causality and Best Practices

Weighing and Solution Preparation

-

Protocol:

-

Place a tared anti-static weigh boat or glass vial on an analytical balance inside the chemical fume hood.

-

Using a chemically resistant spatula, carefully transfer the desired amount of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide to the container. Minimize the creation of dust.

-

Close the primary container immediately after dispensing.

-

To prepare a solution, add the weighed solid to the solvent vessel. Never add solvent to the solid to avoid uncontrolled dissolution or splashing.

-

Add the solvent slowly and in portions, stirring to dissolve. Be aware of potential exothermic or endothermic processes.

-

-

Scientific Rationale: Using an anti-static weigh boat prevents dispersal of the fine powder due to static electricity. Adding the solid to the solvent ensures better control over the dissolution process and heat generation.[8]

Storage

-

Protocol:

-

Store the compound in its original, tightly sealed container.[12]

-

Keep in a cool, dry, and well-ventilated area designated for toxic and corrosive chemicals.[17][19]

-

Store away from incompatible materials, particularly strong bases and oxidizing agents.[15][19]

-

The storage area should be secure and accessible only to authorized personnel.

-

-

Scientific Rationale: The hydrobromide salt can be hygroscopic; tight sealing prevents moisture absorption which could degrade the compound.[16] Segregation from incompatible materials prevents hazardous reactions.

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

| Incident | Response Protocol |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17][20] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13][20] Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[14][20] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][20] |

| Small Spill | Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[15] Carefully sweep up the material, place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable cleaning agent. |

| Large Spill | Evacuate the immediate area. Alert colleagues and contact the institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.[21] |

Section 5: Waste Disposal

Proper waste management is a legal and ethical requirement to protect human health and the environment.

Waste Segregation and Disposal Pathway

Caption: Logical flow for the disposal of halogenated organic waste.

-

Protocol:

-

Identify and Segregate: All waste containing this compound, including reaction residues, contaminated solvents, and solid materials (gloves, paper towels, silica gel), must be classified as halogenated organic waste .[4][21]

-

Containerize: Collect this waste in a designated, properly labeled hazardous waste container. The container must be compatible with the waste, have a secure screw-top cap, and be kept closed when not in use.[21][22]

-

Labeling: The waste container label must clearly state "Hazardous Waste," list all chemical constituents and their approximate percentages, and identify the associated hazards (e.g., Toxic, Corrosive).[22]

-

Disposal: Do not dispose of this material down the drain or in regular trash.[21] Arrange for pickup and disposal through your institution's EHS department, which will typically send it for high-temperature incineration.[23]

-

-

Scientific Rationale: Separating halogenated from non-halogenated waste is crucial for proper disposal and is often a regulatory requirement.[22][23] Incineration is a common treatment technology for halogenated organic wastes, as it is designed to handle and neutralize the hazardous byproducts (like HBr) that are formed during combustion.

References

-

Aminopyridines - EPA. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

-

2-Aminopyridine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). United States Environmental Protection Agency. Retrieved from [Link]

-

Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. Retrieved from [Link]

-

Hazardous Waste Segregation. (n.d.). Retrieved from [Link]

-

4-AMINOPYRIDINE - EXTOXNET PIP. (n.d.). Extension Toxicology Network. Retrieved from [Link]

-

4-Aminopyridine Toxicity: a Case Report and Review of the Literature. (2015). PMC. Retrieved from [Link]

-

Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

-

Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved from [Link]

-

The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. (2023). Liverpool University Press. Retrieved from [Link]

-

Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved from [Link]

-

The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. (2023). ResearchGate. Retrieved from [Link]

-

Bromination safety. (2024). YouTube. Retrieved from [Link]

-

HYDROBROMIC ACID - AWS. (n.d.). Retrieved from [Link]

-

Use of non-polymeric aromatic brominated flame-retardant additives - ECHA. (2024). European Chemicals Agency. Retrieved from [Link]

-

Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). MDPI. Retrieved from [Link]

-

Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. (2024). Interscan Corporation. Retrieved from [Link]

-

SAFETY DATA SHEET (SDS) Hydrobromic Acid, 44-49% w/w. (2022). SEASTAR CHEMICALS. Retrieved from [Link]

-

2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 2. epa.gov [epa.gov]

- 3. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bucknell.edu [bucknell.edu]

- 5. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]

- 8. seastarchemicals.com [seastarchemicals.com]

- 9. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]

- 10. AMINOPYRIDINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. EXTOXNET PIP - 4-AMINOPYRIDINE [extoxnet.orst.edu]

- 12. thermofishersci.in [thermofishersci.in]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 17. carlroth.com [carlroth.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 22. campusoperations.temple.edu [campusoperations.temple.edu]

- 23. 7.2 Organic Solvents [ehs.cornell.edu]

A Technical Guide to the Strategic Applications of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide in Modern Drug Discovery

Abstract

Substituted pyridine scaffolds are foundational to modern medicinal chemistry, appearing in a multitude of clinically successful therapeutic agents. Among these, 2-Amino-5-bromo-3-(hydroxymethyl)pyridine stands out as a particularly versatile synthetic intermediate. Its strategic trifunctional nature—a hinge-binding amino group, a readily displaceable bromine atom for diversity-oriented synthesis, and a modifiable hydroxymethyl group—positions it as a high-value building block for constructing complex molecular architectures. This technical guide provides an in-depth analysis of the compound's physicochemical properties, core reactivity, and primary applications, with a specific focus on its role in the rational design of protein kinase inhibitors. We offer field-proven experimental protocols and mechanistic insights to empower researchers in drug development to effectively leverage this scaffold in their discovery programs.

The Strategic Importance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged structure in drug design, renowned for its ability to act as a bioisostere for various functional groups and its capacity to form critical hydrogen bonds with biological targets.[1] This is particularly evident in the field of protein kinase inhibition, where the 2-amino group frequently serves as a "hinge-binder," anchoring the small molecule inhibitor to the highly conserved ATP-binding site of the kinase.[1][2] The deregulation of protein kinases is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[2]

2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide is not merely another aminopyridine; it is an advanced intermediate engineered for efficiency in medicinal chemistry campaigns. The bromine atom at the 5-position provides a chemically addressable handle for introducing molecular complexity via robust and well-documented cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[3] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The additional hydroxymethyl group at the 3-position offers a further point for derivatization or can be used to enhance solubility, providing a third vector for chemical modification.

Physicochemical Profile and Reactivity Analysis

A thorough understanding of the starting material's properties is paramount for successful and reproducible synthetic chemistry.

Key Physicochemical Data

| Property | Value | Source(s) |

| Chemical Name | 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide | [4] |

| CAS Number | 335031-01-1 (Free Base) | [5][6] |

| Molecular Formula | C₆H₇BrN₂O | [6][7] |

| Molecular Weight | 203.04 g/mol (Free Base) | [6][7] |

| Appearance | Solid | [7] |

| Purity | Typically ≥98% | [6] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [6] |

Structural Features and Reactivity Hotspots

The compound's utility is derived from its three distinct functional groups, each offering a gateway to different chemical transformations. This trifunctional nature allows for a modular and divergent approach to library synthesis.

Figure 1: Reactivity map of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine.

Core Application: A Scaffold for Kinase Inhibitor Synthesis

The primary and most impactful application of this intermediate is in the synthesis of protein kinase inhibitors. The 2-aminopyridine scaffold is a well-established pharmacophore that binds to the hinge region of many kinases.[1]

Mechanistic Rationale: The Hinge-Binding Interaction

The ATP-binding site of a protein kinase contains a flexible "hinge" region that connects the N- and C-terminal lobes of the kinase domain. Small molecule inhibitors commonly achieve their potency by forming one or more hydrogen bonds with the backbone amide groups of this hinge region. The 2-amino group of our scaffold is perfectly positioned to act as a bidentate hydrogen bond donor, mimicking the interaction of the adenine portion of ATP.

Figure 2: Conceptual diagram of the 2-aminopyridine scaffold binding to a kinase hinge.

General Synthetic Workflow

A typical drug discovery campaign using this intermediate follows a modular workflow. The bromine atom is first functionalized, most commonly via a Suzuki-Miyaura coupling, to install a diversity element ("R-Group"). Subsequent modifications can then be performed on the amino or hydroxymethyl groups if required.

Figure 3: General synthetic workflow for library generation.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura reaction to couple a boronic acid to the 5-position of the pyridine ring.

Causality Statement: The choice of a palladium catalyst like Pd(dppf)Cl₂ is critical; its bulky phosphine ligands facilitate the reductive elimination step and are generally effective for heteroaromatic substrates. A weak inorganic base like K₂CO₃ is used to activate the boronic acid without promoting side reactions like hydrolysis of the starting material. The Dioxane/Water solvent system is chosen for its ability to dissolve both the organic starting materials and the inorganic base.

Methodology:

-

Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Inerting: Evacuate and backfill the flask with dry Nitrogen or Argon gas three times. This is crucial to prevent oxidation of the palladium catalyst.

-

Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v, 0.1 M concentration relative to the starting material).

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq), to the mixture. The mixture may darken, which is normal.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.

-

Self-Validation & Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour.

-

TLC System: 10% Methanol in Dichloromethane.

-

Expected Observation: The starting material spot should gradually diminish while a new, typically less polar, product spot appears. The reaction is considered complete upon full consumption of the starting material (typically 2-6 hours).

-

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate and water. Separate the organic layer, and extract the aqueous layer twice more with Ethyl Acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired coupled product.

Emerging Applications and Future Outlook

While its application in kinase inhibitor synthesis is well-established, the versatility of the 2-aminopyridine scaffold suggests potential in other therapeutic areas. Derivatives have shown promise as:

-

Anti-inflammatory Agents: By targeting kinases involved in inflammatory signaling cascades, such as JNKs or PI3Kγ.[8][9]

-

CNS-Active Agents: The pyridine core is a common feature in drugs targeting the central nervous system.

-

Antiviral and Antibacterial Agents: The scaffold can be elaborated to target enzymes essential for pathogen replication.

The future of this building block lies in its application in novel synthetic methodologies, such as late-stage functionalization and its incorporation into libraries for phenotypic screening or DNA-encoded library (DEL) synthesis.

Conclusion

2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide is a powerful and versatile intermediate for modern drug discovery. Its pre-installed, orthogonally reactive functional groups provide a streamlined entry into the synthesis of complex molecules, particularly protein kinase inhibitors. By enabling rapid access to diverse chemical matter through robust cross-coupling chemistry, this building block allows medicinal chemists to efficiently navigate the challenging path of lead optimization and candidate selection. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to unlock the full potential of this strategic scaffold.

References

-

Expert Opinion on Therapeutic Patents. (2007). Aminopyridines as protein kinase Cθ inhibitors. Retrieved from [Link]

-

ACS Publications. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]

-

PubMed. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Retrieved from [Link]

-

PubMed. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Retrieved from [Link]

-

Lead Sciences. (n.d.). 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 443956-55-6|2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide|BLD Pharm [bldpharm.com]

- 5. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine | 335031-01-1 [chemicalbook.com]

- 6. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine - Lead Sciences [lead-sciences.com]

- 7. 2-Amino-5-Bromo-3-(Hydroxymethyl)Pyridine | CymitQuimica [cymitquimica.com]

- 8. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ - PubMed [pubmed.ncbi.nlm.nih.gov]

protocol for Suzuki coupling with 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

An Application Guide for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Introduction: Synthesizing Novel Pyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and functional group tolerance in the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction is particularly vital in medicinal chemistry and drug discovery, where the construction of biaryl and heteroaryl motifs is a frequent necessity.[2]

This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine . This substrate is a highly valuable building block, featuring three distinct functional groups that offer multiple avenues for further chemical modification. However, its structure also presents a unique set of challenges that require careful consideration for successful cross-coupling. The presence of an electron-rich aminopyridine system, along with the potentially interfering primary amine and hydroxymethyl groups, necessitates a well-optimized protocol.[3][4] This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate in their synthetic campaigns.

Reaction Mechanism and Key Substrate-Specific Considerations